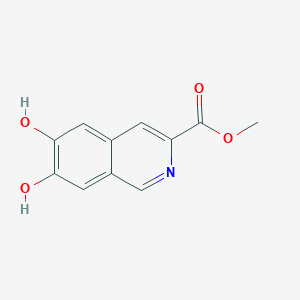![molecular formula C10H13BO5 B11883119 4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid CAS No. 915402-12-9](/img/structure/B11883119.png)
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-chloromethyl-1,3-dioxolane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenylboronic acid attacks the chloromethyl group of the dioxolane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly solvents and catalysts is preferred to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form boronate esters.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a sensor for detecting carbohydrates and other biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in sensing applications and as a cross-linking agent in polymer chemistry. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the 1,3-dioxolane moiety, making it less versatile in certain applications.
4-Hydroxyphenylboronic acid: Similar structure but without the dioxolane group, limiting its reactivity and applications.
1,3-Dioxolane derivatives: Compounds with similar dioxolane moieties but different functional groups attached to the phenyl ring.
Uniqueness
4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid is unique due to the presence of both the boronic acid and 1,3-dioxolane groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
915402-12-9 |
|---|---|
Molekularformel |
C10H13BO5 |
Molekulargewicht |
224.02 g/mol |
IUPAC-Name |
[4-(1,3-dioxolan-2-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO5/c12-11(13)8-1-3-9(4-2-8)16-7-10-14-5-6-15-10/h1-4,10,12-13H,5-7H2 |
InChI-Schlüssel |
XOLIAYSLUMRSGB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OCC2OCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




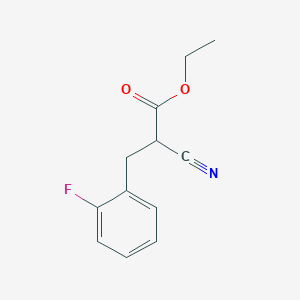
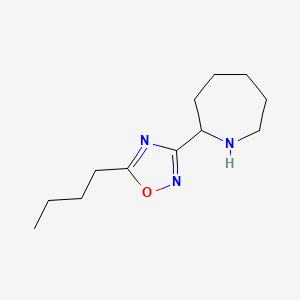
![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)

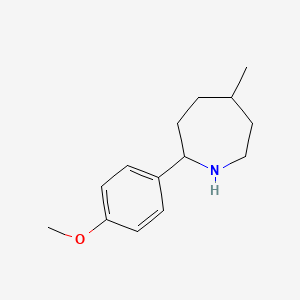
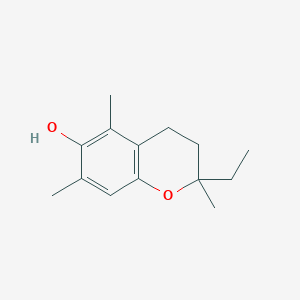
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
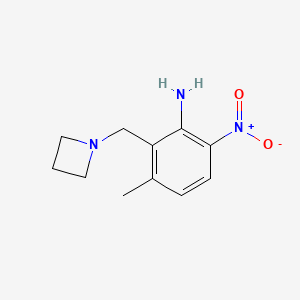
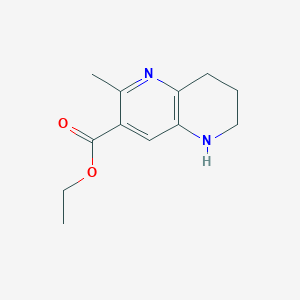

![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)
